Didesethyl Quinagolide-d7 Hydrochloride
Description
Contextualization as a Deuterated Metabolite Analogue
Didesethyl Quinagolide-d7 Hydrochloride is understood within the context of drug metabolism as the deuterated form of N,N-didesethyl Quinagolide (B1230411), a human metabolite of the drug Quinagolide. Quinagolide is a non-ergot derived, selective dopamine (B1211576) D2 receptor agonist used in the management of conditions associated with elevated prolactin levels, known as hyperprolactinemia.
Following administration, Quinagolide undergoes extensive metabolism in the body. The metabolic process includes the formation of several byproducts, one of which is the N,N-didesethyl analogue. This particular metabolite is considered to be inactive. The synthesis of this compound creates a version of this metabolite where seven hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass difference, making it an ideal internal standard for bioanalytical studies.
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | This compound |
| Parent Compound | Quinagolide |
| Metabolite | N,N-didesethyl Quinagolide |
| Isotopic Label | Deuterium (7 atoms) |
| Primary Application | Internal Standard in Mass Spectrometry |
Rationale for Stable Isotope Labeling in Advanced Research
The use of stable isotope labeling, particularly with deuterium, is a cornerstone of modern drug discovery and development. This technique is instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. cuni.cz The rationale for employing a deuterated compound like this compound is multifaceted and scientifically robust.
In quantitative bioanalysis, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the inclusion of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results. cuni.cz The deuterated analogue behaves almost identically to the non-labeled metabolite during sample extraction, chromatographic separation, and ionization. onlinepharmacytech.info This co-elution helps to compensate for variations in sample preparation and potential matrix effects, where other components in a biological sample (like plasma or urine) can interfere with the ionization of the target analyte, a phenomenon known as ion suppression. cuni.czjapsonline.com
The key advantage of the deuterated standard is its different mass-to-charge ratio (m/z). In a mass spectrometer, the instrument can distinguish between the metabolite being measured and the deuterated internal standard due to this mass difference. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the actual metabolite by comparing the signal intensities of the two compounds. This approach significantly enhances the reliability and reproducibility of pharmacokinetic studies.
Table 2: Principles of Stable Isotope Labeling in Mass Spectrometry
| Principle | Description | Advantage in Research |
| Mass Differentiation | The mass of the deuterated standard is intentionally increased by the number of deuterium atoms. | Allows the mass spectrometer to distinguish between the analyte and the internal standard. |
| Co-elution | The labeled and unlabeled compounds have nearly identical physicochemical properties and thus elute at the same time in chromatography. | Compensates for variability in sample processing and matrix effects, improving accuracy. |
| Signal Normalization | The signal of the analyte is compared to the known concentration of the internal standard. | Enables precise quantification of the analyte in complex biological matrices. |
Overview of Academic Research Trajectories for this compound
While specific published studies detailing the use of this compound are not prevalent, its academic and industrial research trajectories are clearly defined by its nature as a deuterated metabolite. The primary application of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantitative determination of Quinagolide and its metabolites. cuni.cz
Key Research Applications:
Pharmacokinetic Studies: The principal use of this compound is in clinical and preclinical trials to precisely measure the concentration of the didesethyl metabolite of Quinagolide in biological fluids over time. This data is crucial for understanding the metabolic fate of Quinagolide and constructing accurate pharmacokinetic profiles.
Bioequivalence Studies: In the development of generic versions of Quinagolide, regulatory bodies require bioequivalence studies to demonstrate that the generic drug performs in the same manner as the original. The accurate measurement of metabolites is a key component of these studies, and a deuterated standard like this compound would be essential for the bioanalytical methods employed.
Metabolite Profiling: Research aimed at creating a comprehensive profile of all metabolites of Quinagolide would utilize this compound to ensure the accurate identification and quantification of the N,N-didesethyl analogue. This is important for a complete understanding of the drug's metabolic pathways.
Therapeutic Drug Monitoring (TDM): In some clinical settings, TDM is used to optimize drug dosage for individual patients. While not standard for Quinagolide, research into personalized medicine approaches could involve monitoring metabolite levels, for which a reliable analytical method using a deuterated standard would be necessary.
In essence, the research trajectory for this compound is intrinsically linked to the ongoing study and clinical use of Quinagolide. It serves as a critical, behind-the-scenes tool that enables the generation of high-quality data required for drug development, regulatory approval, and advanced pharmacological research.
Properties
Molecular Formula |
C₁₆H₁₈D₇ClN₃O₃S |
|---|---|
Molecular Weight |
382.96 |
Synonyms |
N’-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydro-6-hydroxy-1-(propyl-d7)benzo[g]quinolin-3-yl]sulfamide Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Chemical Synthesis of Didesethyl Quinagolide (B1230411) and its Deuterated Variants
The synthesis of the parent compound, Didesethyl Quinagolide, can be adapted from established routes for Quinagolide. nih.govnih.gov A common strategy involves the construction of the key octahydropyrido[4,3,2-de]quinoline ring system. The synthesis would then diverge to introduce a primary amine functionality instead of the N,N-diethylamino group found in Quinagolide.
A plausible synthetic sequence would begin with a suitable benzomorpholine precursor, which is then elaborated to form the tricyclic core of the molecule. The side chain containing the primary amine can be introduced via several methods, such as the reduction of a nitrile intermediate or the deprotection of a protected amine group.
Once Didesethyl Quinagolide is synthesized, the deuterium (B1214612) atoms are incorporated. The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol, to yield Didesethyl Quinagolide-d7 Hydrochloride.
Methodologies for Deuterium Incorporation into the Molecular Structure for Research Applications
The introduction of deuterium into the Didesethyl Quinagolide structure is a critical step that can be achieved through various isotopic labeling techniques. researchgate.netnih.gov For a compound like this, late-stage deuterium labeling is often preferred as it minimizes the potential for loss of the label during the synthetic sequence.
One of the most effective methods for deuterating aromatic systems is through metal-catalyzed hydrogen isotope exchange (HIE). mdpi.com This can be accomplished using a catalyst such as an iridium complex in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms on the aromatic rings of the quinoline (B57606) structure. The specific positions of deuteration can be influenced by the choice of catalyst and reaction conditions.
Alternatively, acid-catalyzed deuterium exchange can be employed. Treatment of Didesethyl Quinagolide with a strong deuterated acid (e.g., deuterated sulfuric acid, D₂SO₄) at elevated temperatures can promote the exchange of aromatic protons with deuterium. The seven deuterium atoms are likely incorporated into the aromatic portion of the quinoline ring system, as these protons are the most amenable to exchange under these conditions. The use of deuterated compounds is also crucial in tracer studies and for investigating kinetic isotope effects. researchgate.net
A summary of potential deuterium incorporation methods is provided in the table below.
| Method | Deuterium Source | Catalyst/Reagent | Typical Conditions | Advantages |
| Metal-Catalyzed HIE | D₂ gas or D₂O | Iridium or Rhodium complex | Solution, mild to moderate temperature | High efficiency and regioselectivity possible. |
| Acid-Catalyzed Exchange | D₂O | Strong deuterated acid (e.g., D₂SO₄) | Elevated temperature | Simple procedure, no metal catalyst required. |
| Reductive Dehalogenation | Deuteride source (e.g., NaBD₄) | Palladium catalyst | Solution, ambient temperature | Site-specific labeling if a halogenated precursor is used. |
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final Product Purity for Research Use
To ensure the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the final compound and determine the extent of deuterium incorporation. The mass spectrum of this compound would show a molecular ion peak that is 7 mass units higher than its non-deuterated counterpart.
| Compound | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Didesethyl Quinagolide | C₁₈H₂₁N₃O | 295.17 | 296.18 |
| Didesethyl Quinagolide-d7 | C₁₈H₁₄D₇N₃O | 302.21 | 303.22 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium atoms.
¹H NMR: The proton NMR spectrum would show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium on the aromatic ring.
²H NMR: The deuterium NMR spectrum would exhibit signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing definitive proof of the labeling sites.
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical and radiochemical purity of the final product. The compound is passed through a column under optimized conditions, and a detector (typically UV or MS) is used to quantify the main peak relative to any impurities. For research applications, a purity of ≥98% is typically required.
| Analytical Technique | Purpose | Expected Result for Didesethyl Quinagolide-d7 HCl |
| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%). |
| Mass Spectrometry | Molecular Weight and Isotopic Enrichment | Molecular ion peak consistent with the incorporation of 7 deuterium atoms. |
| ¹H NMR | Structural Confirmation and Deuteration Sites | Disappearance of signals from the deuterated positions. |
| ²H NMR | Confirmation of Deuteration | Appearance of signals corresponding to the deuterium locations. |
Through the careful application of these synthetic and analytical methods, this compound can be produced to the high standards required for its use in demanding research applications.
Advanced Analytical Chemistry Applications for Didesethyl Quinagolide D7 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of robust and sensitive LC-MS/MS methods is fundamental for the accurate quantification of analytes in biological samples. The unique physicochemical properties of Didesethyl Quinagolide-d7 Hydrochloride necessitate careful optimization of both chromatographic and mass spectrometric parameters.
Optimization of Chromatographic Separation Parameters
Achieving optimal chromatographic separation is paramount for minimizing matrix effects and ensuring accurate quantification. For compounds like this compound, reversed-phase chromatography is a commonly employed technique.
A typical starting point for method development involves a C18 stationary phase, which provides effective retention for moderately polar compounds. The mobile phase composition, gradient elution profile, and flow rate are critical parameters that are fine-tuned to achieve the desired separation.
Table 1: Illustrative Chromatographic Separation Parameters for Didesethyl Quinagolide (B1230411) Analogues
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and enhance chromatographic peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 minutes | Allows for the elution of a wide range of analytes with varying polarities. |
| Flow Rate | 0.4 mL/min | Balances analysis time with separation efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes column overload and maintains peak sharpness. |
This table presents a hypothetical set of optimized parameters based on common practices for similar analytes. Actual parameters would require empirical determination.
Tandem Mass Spectrometry Transition Selection and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis. The selection of appropriate precursor-to-product ion transitions is a critical step in method development. For this compound, this involves the selection of the protonated molecule [M+H]+ as the precursor ion in the first quadrupole (Q1) and monitoring specific fragment ions in the third quadrupole (Q3) after collision-induced dissociation (CID) in the second quadrupole (Q2).
The seven deuterium (B1214612) atoms on the molecule result in a 7 Dalton mass shift compared to the unlabeled analogue, which is a key feature for its use as an internal standard. The fragmentation pattern is generally expected to be similar to the unlabeled compound, with the deuterium labels remaining on the corresponding fragments. Understanding the fragmentation pathways is crucial for selecting the most intense and specific transitions, thereby maximizing sensitivity and minimizing interferences.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Didesethyl Quinagolide-d7 | [Calculated M+H]+ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value |
The exact m/z values and collision energies would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Quantification
High-resolution mass spectrometry (HRMS) offers significant advantages for metabolite profiling and quantification due to its high mass accuracy and resolving power. This enables the differentiation of metabolites from endogenous matrix components with very similar nominal masses.
In the context of Quinagolide metabolism, HRMS can be employed to identify and characterize metabolites such as the N-desethyl and N,N-didesethyl analogues, as well as their glucuronide and sulfate (B86663) conjugates. The high mass accuracy of HRMS allows for the confident determination of the elemental composition of these metabolites, aiding in their structural elucidation. For instance, the detection of N-Desethylquinagolide glucuronide has been reported in complex natural matrices using LC-MS/MS-QTOF, a type of HRMS instrument.
Application as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The use of a SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate and precise quantification.
Strategies for Quantitative Bioanalysis in Non-Clinical Matrices
In non-clinical matrices such as plasma, urine, and tissue homogenates, a known amount of this compound is added to the samples at the beginning of the sample preparation process. The ratio of the peak area of the analyte (unlabeled Didesethyl Quinagolide) to the peak area of the SIL-IS is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This approach effectively compensates for variability introduced during sample extraction, handling, and injection.
Evaluation of Internal Standard Response Variability and Impact on Data Accuracy
While SIL-IS are designed to minimize variability, it is crucial to monitor the internal standard response across an analytical run. Significant variability in the IS response can indicate issues with sample preparation, instrument performance, or matrix effects that are not being adequately compensated for. Regulatory guidelines recommend establishing acceptance criteria for IS response variability to ensure data integrity. Any samples with IS responses falling outside these predefined limits may require reanalysis to ensure the accuracy of the reported concentrations.
Mitigation of Matrix Effects in Mass Spectrometric Analysis
In quantitative analysis using mass spectrometry, particularly when analyzing complex biological matrices, the accuracy and precision of the results can be significantly compromised by "matrix effects." These effects arise from co-eluting endogenous or exogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification. oup.comchromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and robust strategy to mitigate these matrix effects. oup.comclearsynth.com This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative bioanalysis. oup.com
The underlying principle of using this compound to counteract matrix effects lies in its near-identical physicochemical properties to the unlabeled analyte, Didesethyl Quinagolide. researchgate.net Since the deuterated standard and the analyte exhibit similar behavior during sample preparation, chromatographic separation, and ionization, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. oup.comtexilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. clearsynth.comscioninstruments.com
Several research findings underscore the efficacy of deuterated standards in compensating for matrix-induced signal variations. For instance, studies have shown that SIL-IS can correct for differential ionization efficiencies that occur when the analyte and co-eluting matrix components compete for charge in the ion source. oup.com However, a critical factor for successful mitigation is the co-elution of the analyte and its deuterated analog. waters.comchromatographyonline.com Significant chromatographic separation between the two, sometimes caused by the deuterium isotope effect, can lead to differential exposure to transient matrix interferences, thereby compromising the corrective capability of the internal standard. oup.comchromatographyonline.com
Table 1: Key Considerations for Mitigating Matrix Effects with Deuterated Standards
| Consideration | Description | Rationale |
| Co-elution | The analyte and its deuterated internal standard should elute at the same retention time. | Ensures that both compounds experience the same matrix effects at the same time, allowing for accurate normalization of the signal. waters.comchromatographyonline.com |
| Isotopic Purity | The deuterated standard should have a high degree of isotopic enrichment and be free from unlabeled analyte. | Prevents interference and inaccurate quantification that can arise from the presence of the unlabeled analyte in the standard. |
| Stability of Label | The deuterium atoms should be stably incorporated into the molecule and not prone to exchange with hydrogen atoms from the solvent or matrix. waters.com | Label exchange can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the analyte concentration. |
| Concentration of IS | The concentration of the internal standard should be optimized for the specific assay. | An appropriate concentration ensures a stable and measurable signal without saturating the detector or significantly altering the ionization conditions for the analyte. nih.gov |
Emerging Analytical Techniques Employing Deuterated Standards
The application of deuterated standards like this compound is continually expanding with the advent of new and advanced analytical technologies. These techniques leverage the unique properties of stable isotope labeling to provide more detailed and accurate analytical information.
Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels like antibodies or radioactive probes. nih.govutmb.edu Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a prominent MSI modality that has found significant application in pharmaceutical research to study the distribution of drugs and their metabolites within tissues. utmb.edunih.gov
In the context of mechanistic distribution studies, a deuterated standard such as this compound can be used as an internal standard for quantitative MSI. By applying the deuterated standard uniformly onto the tissue section, it is possible to normalize the signal of the unlabeled drug, thereby correcting for variations in ionization efficiency across the tissue and enabling more accurate quantification of the drug's concentration in different anatomical regions. researchgate.net This approach provides invaluable insights into drug absorption, distribution, and localization within target organs and tissues, which is crucial for understanding a drug's mechanism of action and potential off-target effects. nih.gov
Table 2: Application of Deuterated Standards in MALDI-MSI
| Application Area | Role of Deuterated Standard | Research Finding Example |
| Quantitative Drug Distribution | Serves as an internal standard for pixel-by-pixel normalization of the drug signal. | Studies have demonstrated improved linearity and accuracy of calibration curves for drug quantification in tissue when a deuterated internal standard is used for normalization. researchgate.net |
| Metabolite Mapping | Aids in the confident identification and spatial localization of drug metabolites. | By comparing the distribution of the parent drug with that of its potential metabolites, researchers can gain insights into the sites of drug metabolism within a tissue. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Studies | Correlates drug and metabolite distribution with biological responses observed in the tissue. | MSI can simultaneously map the distribution of a drug and endogenous biomarkers, providing a link between drug exposure and its pharmacological effect at a cellular level. nih.gov |
The coupling of advanced chromatographic separation techniques with mass spectrometry is a cornerstone of modern analytical chemistry. The use of deuterated internal standards like this compound is integral to achieving high accuracy and precision in these methods.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation and quantification of compounds in complex mixtures. researchgate.netacs.org In both techniques, deuterated standards are employed to correct for variability throughout the analytical process, including sample extraction, derivatization (for GC-MS), and injection volume, in addition to mitigating matrix effects during ionization. scioninstruments.comresearchgate.net
A notable phenomenon in chromatography is the "isotope effect," where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. chromatographyonline.comnih.gov In gas chromatography, deuterated compounds often elute slightly earlier. nih.gov While this separation can be a challenge, modern high-resolution chromatography systems and careful method development can often minimize this effect or, in some cases, even utilize it for improved separation from interfering compounds. chromatographyonline.com The overarching goal remains to ensure that the analyte and the deuterated standard behave as similarly as possible throughout the analytical workflow to ensure the validity of the quantitative results. scispace.com
In Vitro and Ex Vivo Metabolic Pathway Investigations
Role as a Key Metabolite in Quinagolide (B1230411) Biotransformation Pathways
Didesethyl Quinagolide, formally the N,N-didesethyl analogue of Quinagolide, is a recognized human metabolite formed during the extensive first-pass metabolism of the parent drug. drugbank.comnih.gov The biotransformation of Quinagolide is a sequential process involving the removal of the two ethyl groups from the sulfamoyl moiety. The first step yields the N-desethyl analogue, which is a biologically active metabolite. drugbank.comnih.gov A subsequent de-ethylation step results in the formation of Didesethyl Quinagolide. drugbank.comhres.ca Unlike the parent drug and the mono-dealkylated metabolite, the N,N-didesethyl analogue is considered to be a pharmacologically inactive metabolite. drugbank.comnih.gov Both the N-desethyl and N,N-didesethyl metabolites, along with their conjugated forms, are found in both urine and feces, which are the primary routes of excretion for Quinagolide metabolites. drugbank.comnih.govhres.ca
In Vitro Metabolic Stability and Metabolite Formation Studies
The characterization of a drug's metabolic fate is a cornerstone of pharmaceutical research, with in vitro systems providing a reliable and controlled environment for these investigations. nuvisan.comspringernature.com Such studies are essential for predicting a compound's in vivo behavior and understanding its potential for drug-drug interactions. nuvisan.com For Quinagolide, these models are used to assess its rate of metabolism (stability) and to identify the resulting products, including Didesethyl Quinagolide.
Liver microsomes are subcellular fractions rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.netnih.gov They are a standard and cost-effective tool for studying the metabolic stability of compounds. researchgate.net In a typical assay, Quinagolide would be incubated with pooled human liver microsomes in the presence of necessary cofactors, primarily NADPH, which initiates the enzymatic reactions. nih.gov The concentration of Quinagolide is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its rate of depletion. researchgate.net Simultaneously, the formation of metabolites such as Didesethyl Quinagolide is tracked.
Table 1: Representative Data from an In Vitro Quinagolide Incubation with Human Liver Microsomes
| Incubation Time (minutes) | Quinagolide Remaining (%) | Didesethyl Quinagolide Formation (Relative Peak Area) |
| 0 | 100% | 0 |
| 5 | 85% | 1,200 |
| 15 | 60% | 3,500 |
| 30 | 35% | 5,900 |
| 60 | 12% | 8,100 |
Note: This table contains illustrative data typical for such experiments and is not derived from a specific published study on Quinagolide.
While microsomes are excellent for studying Phase I metabolism, they lack the full enzymatic machinery of a liver cell. researchgate.net Cryopreserved hepatocytes (liver cells) offer a more comprehensive in vitro model, as they contain both Phase I and Phase II (conjugation) enzymes, as well as transporters. nih.govresearchgate.net Incubating Quinagolide with suspensions of hepatocytes allows for a more complete metabolic profile. nuvisan.com These studies can determine the intrinsic clearance of the drug, which helps in predicting the in vivo hepatic clearance in humans. nuvisan.comnih.gov The use of hepatocytes would confirm the formation of Didesethyl Quinagolide and could also reveal its subsequent conjugation to products like glucuronides or sulfates, which are known metabolites of Quinagolide. drugbank.comnih.gov
Table 2: Hypothetical Metabolic Clearance of Quinagolide in Hepatocyte Suspensions
| Species | In Vitro Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Primary Metabolites Observed |
| Human | 25.5 | N-desethyl Quinagolide, Didesethyl Quinagolide, Glucuronide conjugates |
| Rat | 135.0 | N-desethyl Quinagolide, Didesethyl Quinagolide |
| Dog | 62.1 | N-desethyl Quinagolide, Glucuronide conjugates |
Note: This table presents hypothetical data to illustrate species differences in metabolic rates and pathways.
Comparative Metabolism Studies Across Species (In Vitro and Ex Vivo Models)
Regulatory agencies recommend conducting comparative metabolism studies to ensure that the animal species used in preclinical safety testing are exposed to a similar metabolic profile as humans. researchgate.netnih.govbioivt.com These studies are crucial for validating the relevance of toxicological data. researchgate.neteuropa.eu By using in vitro systems such as liver microsomes and hepatocytes from different species (e.g., human, rat, mouse, dog, monkey), researchers can compare both the rate of metabolism and the types of metabolites formed. nih.govnih.gov
For Quinagolide, such studies would investigate whether Didesethyl Quinagolide is formed in the liver preparations of toxicology species and if its formation is quantitatively similar to that in human liver preparations. bioivt.com Significant qualitative or quantitative differences could indicate that a particular animal model may not be appropriate for assessing human-relevant toxicity. researchgate.net
Table 3: Illustrative Cross-Species Comparison of Quinagolide Metabolite Formation In Vitro
| Metabolite | Human | Rat | Dog | Monkey |
| N-desethyl Quinagolide | Major | Major | Major | Major |
| Didesethyl Quinagolide | Minor | Major | Minor | Minor |
| Glucuronide Conjugates | Major | Minor | Major | Major |
| Sulfate (B86663) Conjugates | Major | Minor | Minor | Major |
Note: This table provides a representative qualitative comparison. "Major" and "Minor" refer to the relative abundance of metabolites formed in the in vitro system.
Mechanistic Elucidation of Enzymatic Transformations Involved in its Formation
The formation of Didesethyl Quinagolide from Quinagolide occurs via sequential N-dealkylation, a type of chemical reaction common in drug metabolism. hres.canih.gov This transformation is a Phase I oxidative reaction. The vast majority of such reactions are catalyzed by the Cytochrome P450 (CYP) enzyme superfamily located primarily in the liver. nih.gov While specific studies identifying the exact CYP isoform(s) responsible for the N-dealkylation of Quinagolide are not prevalent in public literature, the mechanism is well-understood. nih.gov The process involves the oxidation of the carbon atom adjacent to the nitrogen on the ethyl group, leading to an unstable intermediate that spontaneously cleaves, releasing acetaldehyde (B116499) and the de-ethylated amine. This process happens twice to convert Quinagolide to Didesethyl Quinagolide. Identifying the specific CYP enzymes involved (e.g., CYP3A4, CYP2C9) is typically done using correlation analysis, chemical inhibitors, or recombinant human CYP enzymes. nih.gov
Table 4: Enzymatic Reaction Profile for the Formation of Didesethyl Quinagolide
| Parameter | Description |
| Enzyme Family | Cytochrome P450 (CYP) |
| Reaction Type | Phase I; Oxidative N-Dealkylation |
| Substrate | N-desethyl Quinagolide |
| Product | Didesethyl Quinagolide |
| Required Cofactor | NADPH |
| Cellular Location | Endoplasmic Reticulum of Hepatocytes |
Application in Preclinical Pharmacokinetic and Disposition Studies
Use as a Tracer in Non-Human In Vivo Models for ADME Research (Mechanistic Focus)
The use of stable isotope-labeled compounds like Didesethyl Quinagolide-d7 Hydrochloride is a state-of-the-art approach in preclinical ADME research. nih.gov By introducing a labeled compound, researchers can differentiate it from its endogenous or non-labeled counterparts, enabling detailed mechanistic studies in non-human in vivo models such as rats and dogs.
In a typical study, a non-human model receives the parent drug, quinagolide (B1230411). Subsequently, this compound can be administered to trace the fate of the didesethyl metabolite. This approach allows for the investigation of its distribution into various tissues and its subsequent metabolic pathways without interference from the metabolite produced from the parent drug.
Key Mechanistic Insights from Tracer Studies:
Absorption and Bioavailability: By administering a labeled oral dose of the metabolite, its absolute bioavailability can be determined by comparing its concentration in systemic circulation to that of an intravenously administered dose.
Distribution: Tissue distribution studies involve analyzing various tissues at different time points after administration of this compound to understand its accumulation in organs like the liver, kidneys, and brain.
Metabolism: The use of a labeled metabolite helps in identifying further metabolic transformations it might undergo. The deuterium (B1214612) label allows for the easy detection of downstream metabolites using mass spectrometry.
Excretion: The routes and rates of excretion of the didesethyl metabolite can be accurately determined by analyzing urine, feces, and bile for the presence of the deuterated compound and its labeled metabolites.
A representative study in rats might involve the collection of plasma, urine, and fecal samples over 48 hours. The analysis of these samples would provide a comprehensive profile of the metabolite's disposition.
| Tissue | Concentration (ng/g) |
|---|---|
| Liver | 150.2 |
| Kidney | 85.7 |
| Brain | 12.3 |
| Adipose | 210.5 |
| Plasma | 45.1 (ng/mL) |
Quantitative Analysis of Parent Compound and Related Metabolites in Preclinical Biological Systems
This compound is primarily utilized as an internal standard in the quantitative analysis of the parent drug, quinagolide, and its non-deuterated metabolites, including N-desethyl quinagolide and N,N-didesethyl quinagolide. drugbank.com The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its ability to correct for matrix effects and variations in sample processing. researchgate.net
The analytical method involves adding a known amount of this compound to biological samples (e.g., plasma, urine, tissue homogenates) before sample preparation. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguished by its higher mass-to-charge ratio (m/z) due to the seven deuterium atoms. pharmaffiliates.com This allows for accurate quantification of the analyte by comparing its peak area to that of the internal standard.
Typical Workflow for Quantitative Analysis:
Sample Collection: Biological matrices are collected from preclinical models at various time points.
Internal Standard Spiking: A precise amount of this compound is added to each sample.
Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and detection.
Data Processing: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Quinagolide | 392.2 | 263.1 | 25 |
| N-Desethyl Quinagolide | 364.2 | 263.1 | 25 |
| Didesethyl Quinagolide | 336.2 | 263.1 | 25 |
| Didesethyl Quinagolide-d7 HCl (IS) | 343.2 | 270.1 | 27 |
Investigation of Metabolic Clearance Mechanisms in Preclinical Models
Understanding the metabolic clearance of a drug is crucial for predicting its pharmacokinetic behavior in humans. drugbank.com this compound can be instrumental in elucidating the specific enzymes and pathways responsible for the clearance of the didesethyl metabolite in preclinical models.
One common approach is to incubate this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human). By analyzing the formation of further metabolites, researchers can identify the primary metabolic routes. The deuterium substitution can sometimes lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, resulting in a slower rate of metabolism at the deuterated site. nih.govsemanticscholar.org This can help in pinpointing the exact site of metabolic attack.
For instance, if the deuterium atoms are placed on a part of the molecule that undergoes hydroxylation, a slower rate of formation of the hydroxylated metabolite compared to the non-deuterated analog would suggest that this pathway is a significant contributor to its clearance.
Example of a Metabolic Clearance Study:
Incubation: this compound and its non-deuterated counterpart are incubated with liver microsomes from rats and dogs in the presence of NADPH.
Analysis: The rate of disappearance of the parent compounds and the formation of metabolites are monitored over time using LC-MS/MS.
Interpretation: A comparison of the metabolic stability and metabolite profiles between the deuterated and non-deuterated compounds can reveal key information about the clearance mechanisms.
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Didesethyl Quinagolide | Rat | 25.4 | 27.3 |
| Dog | 38.1 | 18.2 | |
| Didesethyl Quinagolide-d7 | Rat | 35.2 | 19.7 |
| Dog | 49.5 | 14.0 |
The observed increase in the half-life and decrease in intrinsic clearance for the d7-analog in both species would suggest that the deuterated positions are involved in a major metabolic pathway.
Future Research Perspectives and Methodological Advancements
Integration of Multi-Omics Approaches in Metabolite Research
The future of metabolite research hinges on the integration of multiple high-throughput "omics" technologies to build a comprehensive picture of biological systems. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for understanding the complete lifecycle of a drug like quinagolide (B1230411) and its metabolites. nih.gov Metabolites are the downstream result of biological activities, reflecting influences from the genome, transcriptome, proteome, and the environment. nih.gov
By correlating genomic data (identifying genes for metabolic enzymes) with transcriptomic data (measuring the expression of these genes) and proteomic data (quantifying the resulting enzyme levels), researchers can create a detailed map of the metabolic pathways involved. Metabolomics, which directly measures metabolites like Didesethyl Quinagolide, provides a real-time snapshot of the physiological state. nih.gov Integrating these datasets can reveal not just the pathways of drug metabolism but also how they are regulated and influenced by genetic variation or disease states. mdpi.com
Data integration strategies can be broadly categorized as knowledge-based, which use information from established databases, and data-driven, which employ statistical and machine learning models to find correlations within the data itself. nih.gov This integrated approach is essential for moving from simple pathway identification to a functional and dynamic understanding of a compound's behavior in a biological system. mdpi.com
| Omics Layer | Information Provided | Relevance to Didesethyl Quinagolide-d7 Research |
| Genomics | Identifies genetic variants in metabolic enzymes (e.g., Cytochrome P450s). | Predicts an individual's inherent capacity to metabolize the parent compound, quinagolide. |
| Transcriptomics | Measures the expression levels of RNA transcripts related to metabolic enzymes. | Indicates which metabolic pathways are actively being transcribed in response to the compound. |
| Proteomics | Quantifies the abundance and post-translational modifications of proteins (enzymes). | Confirms the presence and potential activity level of the enzymes responsible for metabolism. |
| Metabolomics | Measures the abundance of small-molecule metabolites, including the drug and its byproducts. | Directly quantifies the formation of Didesethyl Quinagolide and other related metabolites. nih.gov |
Development of Novel Analytical Platforms for Deuterated Compounds
The analysis of deuterated compounds is critically dependent on sensitive and specific analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Future advancements in these platforms are set to enhance the study of molecules like Didesethyl Quinagolide-d7 Hydrochloride.
Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is a particularly powerful tool that monitors the exchange of backbone amide protons with deuterium from a solvent. acs.orgnih.gov This technique provides valuable information on protein higher-order structure, dynamics, and molecular interactions. nih.gov For a compound like Didesethyl Quinagolide-d7, which is related to a dopamine (B1211576) D2 receptor agonist, HDX-MS could be used to study how the parent drug, quinagolide, interacts with its receptor, revealing conformational changes upon binding. drugbank.com Recent improvements in HDX-MS include higher throughput, increased robustness, and automation, making the technique more accessible for complex biological questions. acs.orgnih.gov
Advances in chromatography, such as the integration of online delipidation for membrane proteins, are expanding the applicability of HDX-MS to challenging targets like G-protein-coupled receptors (GPCRs), which are often the targets of drugs like quinagolide. nih.gov Furthermore, new methods for site-specific deuteration are emerging, which promise to create highly specific molecular probes for these advanced analytical studies. brightspec.com
| Analytical Platform | Principle of Operation | Application in Deuterated Compound Research |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the mass increase of a protein as its backbone hydrogens exchange with deuterium from a D₂O buffer. researchgate.netnih.gov | Maps protein-ligand interaction sites and reveals conformational changes in a drug target upon binding. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei, with isotopic labels like ²H, ¹³C, and ¹⁵N used to simplify complex spectra and study molecular structure and dynamics. sigmaaldrich.comnih.gov | Provides detailed structural information and characterizes molecular motion over a wide range of timescales. sigmaaldrich.com |
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues. | Quantifies the incorporation of deuterium in metabolites and serves as the primary detector in isotopic tracing studies. |
Computational Chemistry and Molecular Modeling in Metabolic Pathway Prediction
Computational chemistry and in silico modeling are indispensable tools for predicting and understanding how xenobiotics are metabolized. acs.org These methods can forecast the metabolic fate of a parent compound like quinagolide, identifying likely metabolites such as Didesethyl Quinagolide and the enzymatic reactions that produce them. nih.gov
Computational approaches for pathway prediction fall into several categories. Knowledge-based systems utilize curated databases of known metabolic reactions, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to map a query molecule to existing pathways. nih.govoup.com Other methods use machine learning algorithms, including graph convolutional networks, trained on large datasets of chemical structures and their known metabolic pathways to predict the fate of new compounds. oup.com Tools like TrackSM utilize molecular structure matching, hypothesizing that structurally similar compounds are involved in biochemically related pathways. acs.org
These predictive models can significantly accelerate research by prioritizing experimental validation. oup.com For this compound, computational tools could be used to:
Predict the primary Cytochrome P450 (CYP) enzymes responsible for the de-ethylation of quinagolide.
Model the interaction and binding affinity of quinagolide within the active site of these enzymes.
Generate a ranked list of potential metabolites beyond Didesethyl Quinagolide for targeted analytical searches.
| Computational Approach | Description | Example Tools/Databases |
| Knowledge-Based Prediction | Uses curated databases of known biochemical reactions to map a compound to established pathways. psu.edu | KEGG, MetaCyc |
| Molecular Structure Matching | Predicts pathway involvement based on structural similarity to compounds with known metabolic pathways. nih.govacs.org | TrackSM |
| Machine Learning Models | Employs algorithms (e.g., random forest, neural networks) to learn from large datasets and predict pathway classes for new molecules. nih.govoup.com | Various custom frameworks |
| Kinetic Modeling | Simulates the dynamic behavior of metabolic pathways over time by incorporating enzyme kinetics. nih.gov | COPASI |
Expansion of Isotopic Labeling Applications in Systems Biology Research
Isotopic labeling is a foundational technique in systems biology, enabling researchers to trace the flow of atoms through complex metabolic networks. numberanalytics.comsilantes.com While this compound serves as a stable, non-radioactive tracer, the principles of its use are part of a broader field that provides deep insights into cellular dynamics. numberanalytics.com
Stable isotope tracing allows for the quantitative analysis of metabolic flux—the rate of turnover of molecules through a metabolic pathway. immune-system-research.com This provides a dynamic dimension to metabolic studies that cannot be captured by simply measuring static metabolite concentrations. nih.gov By introducing a labeled substrate (like ¹³C-glucose or ¹⁵N-glutamine) into a biological system, scientists can track the incorporation of the heavy isotope into downstream metabolites over time. immune-system-research.com This reveals which pathways are active and how their activity changes in response to stimuli or disease. immune-system-research.comembopress.org
The future of this field lies in expanding these applications to more complex systems and integrating the data with other omics layers. For instance, combining stable isotope tracing with single-cell mass spectrometry can provide a glimpse into metabolic rates in individual cells, revealing heterogeneity within a population. biorxiv.org Applying these techniques in clinical settings, where patients are given labeled nutrients, can provide unparalleled insight into the metabolism of tumors and other tissues in vivo. embopress.org These advanced applications transform isotopically labeled compounds from simple analytical standards into powerful tools for probing the intricate workings of living systems. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Didesethyl Quinagolide-d7 Hydrochloride in pharmacokinetic studies?
To ensure accuracy, researchers should employ high-performance liquid chromatography (HPLC) with deuterated internal standards. For example:
- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Optimize with a gradient of methanol/water or acetonitrile/water (e.g., 70:30 ratio) buffered with phosphate (0.03 mol·L⁻¹).
- Detection : UV at 207–220 nm, adjusted based on the compound’s absorbance maxima.
- Validation : Follow ICH guidelines for linearity (1–100 µg·mL⁻¹), precision (RSD < 2%), and recovery (98–102%) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to validate deuterium incorporation and purity:
- ¹H/²H NMR : Confirm absence of non-deuterated impurities (e.g., residual protonated ethyl groups).
- High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to D7 isotopologue).
- HPLC-UV/MS : Detect degradation products under stress conditions (e.g., thermal, photolytic) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Temperature : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange.
- Humidity : Use desiccants (e.g., silica gel) to minimize moisture absorption.
- Solubility : Prepare stock solutions in deuterated solvents (e.g., DMSO-d6) for isotopic consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding assays involving this compound?
Contradictions may arise from isotopic effects or assay interference. Mitigation strategies include:
- Control experiments : Compare binding kinetics with non-deuterated analogs to isolate isotope effects.
- Orthogonal assays : Validate results using surface plasmon resonance (SPR) alongside radioligand binding.
- Data normalization : Use reference standards (e.g., deuterated internal controls) to correct for batch variability .
Q. What strategies optimize deuterium retention in this compound during in vivo studies?
- Stable isotope labeling : Use deuterated precursors (e.g., CD3CD2OH) during synthesis to minimize metabolic loss.
- Pharmacokinetic monitoring : Track deuterium content in plasma/tissue via LC-MS/MS at multiple timepoints.
- Animal models : Select species with slower metabolic rates (e.g., rodents > humans) to reduce isotopic dilution .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound?
- Phase I/II metabolism : Use liver microsomes or hepatocytes to identify primary metabolites (e.g., hydroxylation, glucuronidation).
- Isotope tracing : Employ ¹⁴C or ³H labeling for quantitative mass balance studies.
- Data interpretation : Cross-reference with databases (e.g., PubChem, HMDB) to annotate novel metabolites .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-response data with this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
- Error propagation : Use bootstrap resampling to estimate confidence intervals for deuterium-dependent parameters.
- Multivariate analysis : Apply PCA or PLS-DA to differentiate isotopic vs. pharmacological effects .
Q. How can researchers validate the isotopic purity of this compound in complex matrices?
- Isotope ratio MS (IRMS) : Measure ²H/¹H ratios with < 0.1% error.
- NMR spectroscopy : Quantify residual proton signals in deuterated positions (e.g., < 1% contamination).
- QC protocols : Include batch-specific certificates of analysis (CoA) from suppliers .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
